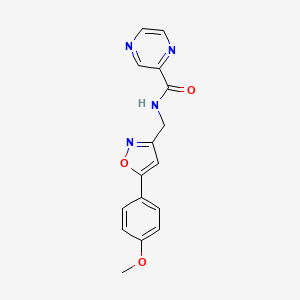
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the condensation of primary activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string "COC1=CC=C(C2=CC(CN)=NO2)C=C1" . This indicates that the compound contains a methoxyphenyl group attached to an isoxazole ring, which is further linked to a pyrazine ring via a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the isoxazole ring, the methoxyphenyl group, and the carboxamide group. The isoxazole ring, in particular, has been found to exhibit prominent potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C11H12N2O2 . Its molecular weight is 204.23 . The compound is solid in form .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of novel compounds, including those related to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide," have been extensively studied. For example, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the versatility of these compounds in generating potentially therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antiviral Activities
- Studies have also explored the antimicrobial and antiviral potentials of related compounds. For instance, Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and their derivatives showing significant antiavian influenza virus activity, highlighting the potential for these compounds to contribute to antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Properties
- The potential anticancer properties of related compounds have been a significant focus, with research into pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives. Bu et al. (2002) synthesized compounds that showed appreciable cytotoxicity in a panel of cell lines, underlining the importance of these compounds in developing new anticancer drugs (Bu, Chen, Deady, & Denny, 2002).
Synthesis and Biological Studies
- Additional studies have focused on the synthesis and biological evaluation of various derivatives. Othman and Hussein (2020) synthesized and evaluated the antimicrobial activity of carboxamide, pyridazine, and thienopyridazine derivatives, contributing to the search for new antimicrobial agents (Othman & Hussein, 2020).
Anti-inflammatory Activities
- The search for anti-inflammatory compounds has led to the synthesis of new indolyl pyrazolines and indolyl isoxazolines, showing varying degrees of anti-inflammatory activity, as explored by Nancy et al. (2022), indicating the therapeutic potential of these derivatives in treating inflammation (Nancy, Chaudhary, Kumar, & Archana, 2022).
Orientations Futures
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-4-2-11(3-5-13)15-8-12(20-23-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGFVFBRVCMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


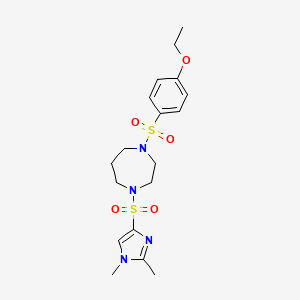
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)
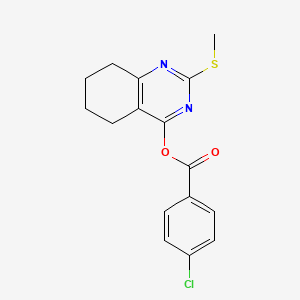
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
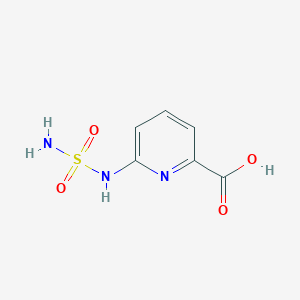
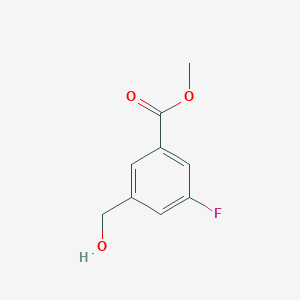


![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)
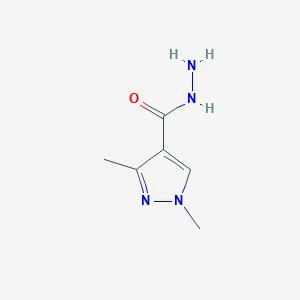
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)